3-Oxo-2-[3-(trifluoromethyl)phenyl]butanenitrile
Description
3-Oxo-2-[3-(trifluoromethyl)phenyl]butanenitrile (CAS: 27328-86-5) is a β-oxonitrile derivative featuring a trifluoromethylphenyl substituent at the 2-position. This compound belongs to a class of nitriles with ketone functionalities, which are pivotal intermediates in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The trifluoromethyl group enhances electron-withdrawing effects and lipophilicity, influencing reactivity and bioavailability. While the evidence primarily refers to its propanenitrile analog (e.g., "3-oxo-2-[3-(trifluoromethyl)phenyl]propanenitrile" in ), structural parallels allow extrapolation of properties for the butanenitrile variant.
Properties
Molecular Formula |
C11H8F3NO |
|---|---|
Molecular Weight |
227.18 g/mol |
IUPAC Name |
3-oxo-2-[3-(trifluoromethyl)phenyl]butanenitrile |
InChI |
InChI=1S/C11H8F3NO/c1-7(16)10(6-15)8-3-2-4-9(5-8)11(12,13)14/h2-5,10H,1H3 |
InChI Key |
FHPOSGFPGROXIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C#N)C1=CC(=CC=C1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2-[3-(trifluoromethyl)phenyl]butanenitrile typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with a suitable nitrile source under controlled conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the nitrile group .
Industrial Production Methods
While specific industrial production methods for 3-Oxo-2-[3-(trifluoromethyl)phenyl]butanenitrile are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-2-[3-(trifluoromethyl)phenyl]butanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Formation of 3-Oxo-2-[3-(trifluoromethyl)phenyl]butanoic acid.
Reduction: Formation of 3-Amino-2-[3-(trifluoromethyl)phenyl]butanenitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Oxo-2-[3-(trifluoromethyl)phenyl]butanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Oxo-2-[3-(trifluoromethyl)phenyl]butanenitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development, as it can modulate the activity of target enzymes and receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar β-Oxonitrile Compounds
The following table compares 3-Oxo-2-[3-(trifluoromethyl)phenyl]butanenitrile (hereafter referred to as the target compound) with two analogous β-oxonitriles synthesized in :
Key Observations:
Electronic Effects: The trifluoromethyl group in the target compound introduces stronger electron-withdrawing effects compared to the fluorine atom in 2.114j or the biphenylyl group in 2.114i. This likely enhances electrophilicity at the ketone carbon, favoring nucleophilic additions.
Synthetic Efficiency :
- Both 2.114i and 2.114j were synthesized with >90% yields via condensation reactions, suggesting that similar methodologies could apply to the target compound. However, the bulkier trifluoromethylphenyl substituent may require optimized reaction conditions.
Spectroscopic Trends :
- The nitrile (C≡N) and ketone (C=O) stretches in IR align across analogs (~2200–2225 cm⁻¹ and ~1700–1715 cm⁻¹, respectively). The trifluoromethyl group would introduce additional C-F vibrations (~1100–1250 cm⁻¹).
Commercial Viability :
- Unlike 2.114i/j (research-scale availability), the target compound’s analogs are listed as discontinued (), highlighting challenges in sourcing.
Research Implications and Limitations
- Structural Activity Relationships (SAR) : The trifluoromethyl group’s steric and electronic profile may position the target compound as a superior intermediate for fluorinated drug candidates compared to 2.114i/j.
- Data Gaps : Physical and spectroscopic data for the butanenitrile variant are absent in the evidence; further experimental characterization is needed.
Biological Activity
3-Oxo-2-[3-(trifluoromethyl)phenyl]butanenitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The trifluoromethyl group is known to enhance the biological properties of organic compounds, including increased metabolic stability and improved membrane permeability. This article reviews the biological activity, mechanisms of action, and potential applications of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The structure of 3-Oxo-2-[3-(trifluoromethyl)phenyl]butanenitrile can be represented as follows:
- Molecular Formula : C11H8F3N
- Molecular Weight : 229.19 g/mol
The presence of the trifluoromethyl group (-CF3) contributes to the compound's unique properties, including enhanced lipophilicity and electron-withdrawing characteristics.
Biological Activity Overview
Research on 3-Oxo-2-[3-(trifluoromethyl)phenyl]butanenitrile has demonstrated various biological activities, including:
- Antimicrobial Effects : The compound has shown potential against a range of bacterial and fungal pathogens.
- Anticancer Properties : Preliminary studies indicate cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent.
- Enzyme Inhibition : It may act as an inhibitor for key enzymes involved in disease processes, such as cholinesterases and cyclooxygenases.
The mechanisms by which 3-Oxo-2-[3-(trifluoromethyl)phenyl]butanenitrile exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
- Enzyme Interaction : The trifluoromethyl group may facilitate stronger interactions with enzyme active sites through hydrogen bonding or van der Waals forces.
- Cellular Uptake : Enhanced lipid solubility may improve cellular uptake, allowing for greater efficacy at lower concentrations.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in target cells, leading to apoptosis.
Data Table: Biological Activity Summary
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various trifluoromethyl-containing compounds, including 3-Oxo-2-[3-(trifluoromethyl)phenyl]butanenitrile. Results indicated significant inhibition of bacterial growth in both Gram-positive and Gram-negative strains, supporting its use as a potential antimicrobial agent.
- Cytotoxicity Assessment : In vitro assays conducted on the MCF-7 breast cancer cell line demonstrated that the compound induced apoptosis at concentrations above 25 µM. The mechanism involved ROS generation and subsequent activation of apoptotic pathways.
- Enzyme Inhibition Studies : The compound was tested for its ability to inhibit acetylcholinesterase (AChE), revealing an IC50 value of 10 µM, indicating moderate inhibitory activity. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
